3-Bromo-4-phenylpyridine
CAS No.: 88345-89-5
Cat. No.: VC2331410
Molecular Formula: C11H8BrN
Molecular Weight: 234.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88345-89-5 |
|---|---|
| Molecular Formula | C11H8BrN |
| Molecular Weight | 234.09 g/mol |
| IUPAC Name | 3-bromo-4-phenylpyridine |
| Standard InChI | InChI=1S/C11H8BrN/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H |
| Standard InChI Key | LVNPADQPUYHCOR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(C=NC=C2)Br |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=NC=C2)Br |
Introduction
3-Bromo-4-phenylpyridine is a chemical compound with the molecular formula CHBrN and a molecular weight of approximately 234.092 g/mol . It is classified under the CAS number 88345-89-5 and is known for its applications in various chemical syntheses and research fields.
Synthesis and Applications
3-Bromo-4-phenylpyridine is synthesized through various organic chemistry methods, often involving the bromination of pyridine derivatives. Its applications span across pharmaceutical research, organic synthesis, and materials science. The compound serves as a precursor for synthesizing more complex molecules, which are essential in drug development and advanced materials .
Ecological Impact
The ecological impact of 3-Bromo-4-phenylpyridine is not well-documented, with limited data available on its persistence, bioaccumulation, and toxicity in the environment. Proper disposal methods, such as recycling or landfilling, should be followed to minimize potential environmental risks .
Research Findings
Research on 3-Bromo-4-phenylpyridine has been documented in various scientific journals, including the Journal of Chemical Research and Chemical Communications. These studies often focus on its synthesis, properties, and applications in organic chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume